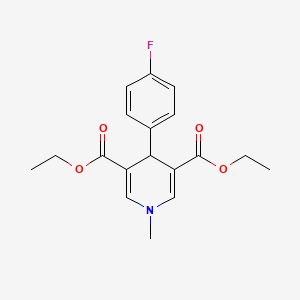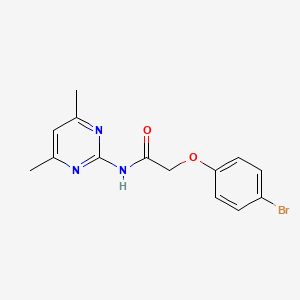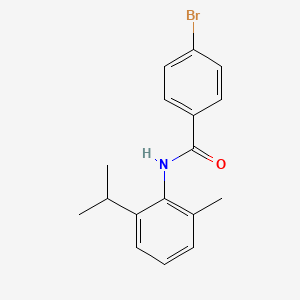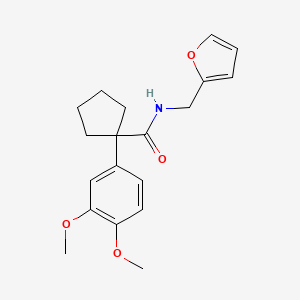
diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as FDP, is a chemical compound that has been widely used in scientific research. FDP is a derivative of pyridine and is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an important enzyme in the biosynthesis of pyrimidine, which is necessary for DNA and RNA synthesis.
Mécanisme D'action
Diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate exerts its inhibitory activity against DHODH by binding to the enzyme's active site. DHODH catalyzes the oxidation of dihydroorotate to orotate, which is the first step in the biosynthesis of pyrimidine. diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate competes with dihydroorotate for binding to the active site of DHODH, thereby inhibiting the enzyme's activity.
Biochemical and Physiological Effects
diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have potent antiproliferative activity against cancer cells by inhibiting the biosynthesis of pyrimidine. diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to have immunomodulatory effects by inhibiting the proliferation of T cells and B cells. In addition, diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for lab experiments. It is a potent inhibitor of DHODH, which makes it an ideal tool for studying the biosynthesis of pyrimidine and its role in cell proliferation and growth. diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate is also relatively easy to synthesize, which makes it readily available for research purposes.
One limitation of diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate is that it is not very selective for DHODH. diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate can also inhibit other enzymes in the pyrimidine biosynthesis pathway, which can lead to off-target effects. In addition, diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has poor solubility in aqueous solutions, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for research on diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate. One area of research is the development of more selective inhibitors of DHODH. This would allow researchers to study the specific role of DHODH in cell proliferation and growth without the off-target effects of diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate.
Another area of research is the use of diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate in combination with other drugs for the treatment of cancer and autoimmune diseases. diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have synergistic effects with other drugs, such as methotrexate and doxorubicin, which could lead to more effective treatments for these diseases.
Finally, diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has potential as a therapeutic agent for the treatment of viral infections. Further research is needed to determine the mechanism of action of diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate against viruses and to optimize its antiviral activity.
Conclusion
In conclusion, diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has been widely used in scientific research due to its potent inhibitory activity against DHODH. diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have antiproliferative, antiviral, and immunomodulatory effects, and has potential as a therapeutic agent for the treatment of cancer, autoimmune diseases, and viral infections. While diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for lab experiments, it also has limitations, such as off-target effects and poor solubility. Future research on diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate should focus on developing more selective inhibitors of DHODH, studying its synergistic effects with other drugs, and optimizing its antiviral activity.
Méthodes De Synthèse
Diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized by reacting 4-fluoroaniline with ethyl acetoacetate, followed by a cyclization reaction with methylamine. The resulting product is then esterified with diethyl oxalate to form diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate. This synthesis method has been well-documented in the literature and has been used by many researchers to synthesize diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate for their experiments.
Applications De Recherche Scientifique
Diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied in scientific research due to its potent inhibitory activity against DHODH. DHODH is a mitochondrial enzyme that is essential for the biosynthesis of pyrimidine. Pyrimidine is a crucial component of DNA and RNA, and its biosynthesis is necessary for cell proliferation and growth. Thus, inhibition of DHODH can lead to the inhibition of cell proliferation and growth.
diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have potent antiproliferative activity against various cancer cell lines, including breast cancer, ovarian cancer, and leukemia. In addition, diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have antiviral activity against hepatitis C virus and dengue virus. diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been studied for its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Propriétés
IUPAC Name |
diethyl 4-(4-fluorophenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO4/c1-4-23-17(21)14-10-20(3)11-15(18(22)24-5-2)16(14)12-6-8-13(19)9-7-12/h6-11,16H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIPSWRYHOEAKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)F)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R*,4R*)-1-[(4-ethylphenyl)sulfonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5692222.png)
![N-[3-oxo-2-phenyl-5-(1-pyrrolidinyl)-2,3-dihydro-4-pyridazinyl]acetamide](/img/structure/B5692229.png)

![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-phenylurea](/img/structure/B5692241.png)


![1-(3,5-dichloro-4-methylbenzoyl)-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B5692265.png)
![{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5692275.png)
![3-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5692276.png)
![3-amino-8-bromo-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5692285.png)

